![molecular formula C15H14ClNOS B2984266 (E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one CAS No. 1361024-63-6](/img/structure/B2984266.png)
(E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one
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Description
(E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, also known as CTDP, is a synthetic compound that belongs to the family of chalcones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Scientific Research Applications
Nonlinear Optical Properties
The compound has been investigated for its third-order nonlinear optical properties. Studies using the single beam Z-scan technique with a continuous wave diode laser at 635 nm revealed significant potential for optical application due to its nonlinear refractive index and nonlinear susceptibility (Ng et al., 2019).
Crystal Growth and Characterization
(E)-1-(5-Chlorothiophen-2-yl)-3-(4-(Dimethylamino)Phenyl)Prop-2-En-1-One has been synthesized using the Claisen Schmidt condensation reaction method. Its crystal structure was analyzed by X-ray diffraction, revealing that the compound crystallizes in a monoclinic crystal system. The material exhibits transparency in the entire visible region and has been found to have a refractive index determined using Brewster’s angle method (Shruthi et al., 2019).
Fluorescence and Hirshfeld Surface Analysis
The compound's fluorescence spectrum suggests its utility as a new green light-emitting material. A Hirshfeld surface analysis was conducted to understand the intermolecular interactions and lattice energies. Density Functional Theory (DFT) calculations provided insights into its molecular electrostatic potential, which is crucial for identifying sites for electrophilic and nucleophilic attacks (Shruthi et al., 2019).
Potential in Optical Devices
The compound has demonstrated a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential uses in optical devices like optical limiters (Rahulan et al., 2014).
Molecular Docking and Antioxidant Activity
Molecular docking studies have shown significant interactions between the compound and specific enzyme residues, indicating potential antioxidant properties. This correlation with in vitro antioxidant results demonstrates the compound's therapeutic potential (Prabakaran et al., 2021).
properties
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFBUUDVLQPDEA-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one |
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